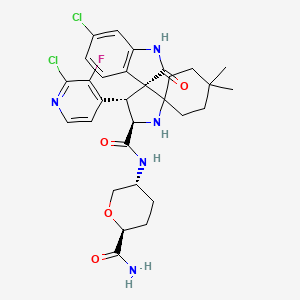

Milademetan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

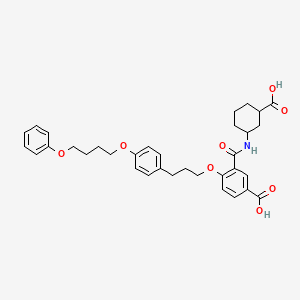

Milademetan is an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity . Upon oral administration, milademetan binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 . It has been investigated in 4 clinical trials, of which 2 are open and 2 are closed .

Molecular Structure Analysis

The molecular formula of Milademetan is C30H34Cl2FN5O4 . Its exact mass is 617.20 and its molecular weight is 654.990 .

Physical And Chemical Properties Analysis

Milademetan has a molecular formula of C30H34Cl2FN5O4 and a molecular weight of 618.53 . It appears as a white to light yellow solid .

Wissenschaftliche Forschungsanwendungen

Safety and Efficacy in Solid Tumors : A phase I study in Japan showed that Milademetan was well-tolerated and exhibited modest antitumor activity in patients with solid tumors who had relapsed or were refractory to standard therapy. The study recommended a phase II dose of 90 mg once daily on a 21/28-day schedule (Takahashi et al., 2021).

Drug-Drug Interaction Risk : Milademetan is a CYP3A and P-glycoprotein substrate and a moderate CYP3A inhibitor. A study evaluating its drug-drug interaction risk suggested a need for dose adjustment when used with strong CYP3A inhibitors (Hong et al., 2021).

First-in-Human Study in Advanced Cancers : A phase I study highlighted its safety, pharmacokinetics, and efficacy in advanced solid tumors or lymphomas. The recommended phase II dose was 260 mg once daily on a 3/14-day schedule, which showed promise particularly in dedifferentiated liposarcomas (Gounder et al., 2023).

Phase III Study in De-differentiated Liposarcomas : The MANTRA study, a phase III trial, is comparing Milademetan with trabectedin in patients with unresectable or metastatic de-differentiated liposarcomas. This study is significant as these cancers are often resistant to chemotherapy (Gounder et al., 2022).

Use in Intimal Sarcoma : A phase II study is exploring Milademetan in patients with intimal sarcoma, a rare cancer where MDM2 amplification is common. This study represents a novel approach to targeting the MDM2-p53 axis in cancer therapy (Yonemori et al., 2019).

Combination Therapy in Acute Myeloid Leukemia : A phase I study is investigating Milademetan combined with the FLT3 inhibitor quizartinib in patients with FLT3-ITD mutant acute myeloid leukemia. This combination targets multiple pathways implicated in leukemia pathogenesis (Daver et al., 2019).

Potential in Merkel Cell Carcinoma : Milademetan demonstrated potency in Merkel cell carcinoma, particularly in tumors expressing wild-type p53. This study suggests a new avenue for treating this aggressive form of skin cancer (Ananthapadmanabhan et al., 2022).

Sensitivity in Breast Cancer with MDM2 Dependency : Research on breast cancer shows that genetic alterations associated with MDM2 dependency can be effectively targeted by Milademetan, especially in hormone receptor-positive breast cancers (Bidard et al., 2023).

Wirkmechanismus

Safety and Hazards

Milademetan is toxic and contains a pharmaceutically active ingredient . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . The most common treatment emergent adverse events (TEAEs) in the Milademetan arm included nausea, thrombocytopenia, anemia, vomiting and neutropenia .

Zukünftige Richtungen

Milademetan is currently being investigated in liposarcomas (LPS) and a broad array of solid tumors characterized by MDM2 dependence and wildtype TP53 . A Phase 1/2 study is evaluating the safety and efficacy of Milademetan in combination with Atezolizumab for patients with CDKN2A Loss/TP53 Wildtype Advanced Solid Tumors .

Eigenschaften

InChI |

InChI=1S/C30H34Cl2FN5O4/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41)/t16-,20+,21+,23-,30-/m1/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAYYVTWKAOAJF-QISPRATLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34Cl2FN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1398568-47-2 |

Source

|

| Record name | Milademetan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398568472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milademetan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Milademetan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3I80TLN7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)

![[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate](/img/structure/B560362.png)